molecular formula C28H32N4O6 B5057651 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B5057651
M. Wt: 520.6 g/mol
InChI Key: XCLJMZPIMGHSRQ-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline” is a complex organic compound. It contains several functional groups, including an aniline group, a nitro group, a piperazine ring, and methoxy groups. These groups could potentially give the compound a variety of properties, depending on their arrangement and interactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the starting materials available. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (piperazine ring). The presence of these groups would likely result in a highly polar molecule, with potential for hydrogen bonding and significant intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is typically very reactive, as is the aniline group. The piperazine ring could also participate in reactions, particularly if it is protonated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. Its solubility would depend on the solvent used, but given its polarity, it might be soluble in polar solvents .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the mechanism of action. The compound’s activity would depend on its interactions with other molecules in its environment .

properties

IUPAC Name

[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O6/c1-36-25-7-5-4-6-22(25)28(33)31-16-14-30(15-17-31)21-9-10-24(32(34)35)23(19-21)29-13-12-20-8-11-26(37-2)27(18-20)38-3/h4-11,18-19,29H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLJMZPIMGHSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

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